1-Bromo-3-(butane-1-sulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

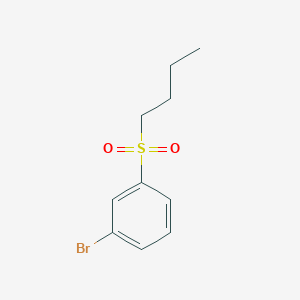

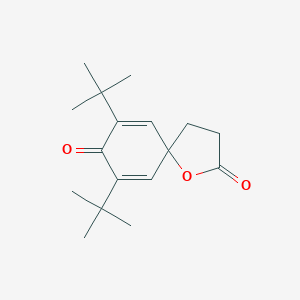

“1-Bromo-3-(butane-1-sulfonyl)benzene” is a chemical compound with the molecular formula C10H13BrO2S . It is a derivative of benzene, which is a colorless liquid and is insoluble in water but soluble in organic solvents .

Synthesis Analysis

The synthesis of “this compound” could involve electrophilic aromatic substitution reactions . Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group and a butane-1-sulfonyl group . The compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis

The chemical reactions of “this compound” could involve nucleophilic substitution and elimination reactions . The bromine atom in the molecule could be replaced by a nucleophile in a substitution reaction .Scientific Research Applications

Current Potential Health Benefits of Sulforaphane

Sulforaphane, a compound with a structure involving sulfonyl groups similar to "1-Bromo-3-(butane-1-sulfonyl)benzene," is extensively studied for its wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. It has been found promising in chemoprevention against various cancers, cardiovascular and neurodegenerative diseases, and diabetes (Kim & Park, 2016).

Advances in Sulfur Chemistry for Treatment of Acid Gases

The treatment of acid gases, which often contain sulfur components, is critical for reducing environmental and health impacts. Sulfur chemistry plays a vital role in the efficient desulfurization processes required for treating crude oil and gas with high sulfur content. This review highlights the significance of sulfur chemistry in improving sulfur recovery processes and the quality of sulfur produced, which is essential for reducing toxic gas emissions and operational costs (Gupta, Ibrahim, & Shoaibi, 2016).

Research Progress of Sulfonate Surfactants as Oil Displacement Agents

The research on sulfonate surfactants, including petroleum sulfonates and heavy alkyl benzene sulfonates, highlights their application as oil displacement agents. These surfactants show promise in improving oil recovery, pointing towards the significance of studying surfactant properties from a molecular structure perspective (Ying-rui, 2012).

Critical Review on the Active Site Structure of Sulfated Zirconia Catalysts

Sulfated zirconia catalysts are important for hydrocarbon reactions such as ethylene dimerization and alkylation, which are key to producing cleaner fuel alternatives with reduced levels of aromatic compounds like benzene. This review addresses the need for a deeper understanding of catalyst structures and mechanisms to enhance the efficiency of fuel production processes (Yan, Wang, Wachs, & Baltrusaitis, 2019).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-(butane-1-sulfonyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in this process is the electrophilic aromatic substitution reaction pathway . This pathway is characterized by the formation of a sigma-bond to the benzene ring, followed by the removal of a proton to yield a substituted benzene ring .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the compound’s action is the substitution of a hydrogen atom on the benzene ring with a bromine atom . This results in the formation of a new compound with altered properties .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it is recommended to store the compound in a dry environment at room temperature to maintain its stability .

Properties

IUPAC Name |

1-bromo-3-butylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIMMHFTKGAENL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616337 |

Source

|

| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215077-78-3 |

Source

|

| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)